molecular formula C14H10F2O2 B1463776 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid CAS No. 1183946-15-7

2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid

Cat. No. B1463776
CAS RN: 1183946-15-7
M. Wt: 248.22 g/mol
InChI Key: HVZMZAJJKTZEDS-UHFFFAOYSA-N
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Description

“2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid” is a chemical compound with the molecular formula C14H11FO2 . It is also known by its IUPAC name, 3-fluoro-2’-methyl [1,1’-biphenyl]-4-carboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C14H11FO2 . It consists of a biphenyl group with a carboxylic acid (COOH) group and two fluorine atoms attached to the phenyl rings .

Scientific Research Applications

Detection of Aromatic Metabolites in Methanogenic Consortia

Research has shown that fluorinated compounds can be utilized to trace the degradation pathways of aromatic metabolites in methanogenic consortia. The use of fluorinated analogs like 6-fluoro-3-methylphenol led to the identification of a novel demethylation reaction, highlighting the application of fluorinated compounds in understanding microbial degradation processes (Londry & Fedorak, 1993).

PET Imaging of Retinoid X Receptor

Synthesis of a fluorine-18-labeled bexarotene analogue for PET imaging showcases the use of fluorinated benzoic acids in the development of diagnostic tools for medical imaging. This research underlines the compound's role in advancing imaging techniques for retinoid X receptors (Wang et al., 2014).

Understanding the Metabolism and Antitumor Properties

Studies on fluorinated benzothiazoles, which share a structural similarity with 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid, highlight their potent cytotoxic properties and the role of fluorine substitution in modulating the biological activity of therapeutic agents. Such research emphasizes the compound's potential in the development of novel anticancer drugs (Hutchinson et al., 2001).

Role in High-Performance Polymers

The synthesis and characterization of polymers derived from fluorinated phthalazinone monomers demonstrate the compound's application in creating materials with exceptional thermal properties and solubility, suitable for engineering plastics and membrane materials. This area of research opens pathways for utilizing fluorinated benzoic acids in materials science (Xiao et al., 2003).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-8-2-5-12(15)11(6-8)9-3-4-10(14(17)18)13(16)7-9/h2-7H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZMZAJJKTZEDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=CC(=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681130
Record name 2',3-Difluoro-5'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid

CAS RN

1183946-15-7
Record name 2',3-Difluoro-5'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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